molecular formula C26H36O4S B1585911 3beta-Tosyloxy-5alpha-androstan-17-one CAS No. 10429-07-9

3beta-Tosyloxy-5alpha-androstan-17-one

Cat. No. B1585911
CAS RN: 10429-07-9
M. Wt: 444.6 g/mol
InChI Key: HNTMKSKJRZRWKS-UHFFFAOYSA-N
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Description

3beta-Tosyloxy-5alpha-androstan-17-one, also known as Epiandrosterone or 3β-androsterone, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .


Molecular Structure Analysis

The molecular formula of 3beta-Tosyloxy-5alpha-androstan-17-one is C19H30O2 . The molecular weight is 290.447 g/mol . The structure of this compound includes 8 defined stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta-Tosyloxy-5alpha-androstan-17-one include a molecular weight of 290.45 and a linear formula of C19H30O2 .

Mechanism of Action

Target of Action

The primary target of the compound 3beta-Tosyloxy-5alpha-androstan-17-one is the hypothalamo-pituitary–adrenal (HPA) axis . The HPA axis is a basic reaction of animals to environmental perturbations that threaten homeostasis .

Mode of Action

3beta-Tosyloxy-5alpha-androstan-17-one interacts with its targets by binding to the estrogen receptor beta (ERbeta) . This binding occurs through alternate pathways of gene regulation . The compound’s interaction with its targets results in the inhibition of the paraventricular nucleus (PVN) response to stressors .

Biochemical Pathways

The affected pathways by 3beta-Tosyloxy-5alpha-androstan-17-one include the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters . The downstream effects of these pathways are critical as they can regulate both neuroendocrine and autonomic responses .

Pharmacokinetics

It is known that it is a major metabolite of testosterone . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability, are subjects of ongoing research.

Result of Action

The molecular and cellular effects of 3beta-Tosyloxy-5alpha-androstan-17-one’s action include the reduction of adrenocorticotropic hormone (ACTH) and corticosterone responses to restraint stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3beta-Tosyloxy-5alpha-androstan-17-one. For instance, the compound’s action on the HPA axis is a basic reaction to environmental perturbations that threaten homeostasis

Future Directions

3beta-Tosyloxy-5alpha-androstan-17-one is a synthetic steroid compound that has recently gained attention in the scientific community due to its potential applications in various fields of research and industry.

Relevant Papers

A study published in the Journal of Applied Physiology found that a prohormone supplement containing a compound similar to 3beta-Tosyloxy-5alpha-androstan-17-one enhanced resistance training gains but impaired user health . The supplement increased lean body mass and muscular strength, but it also caused significant reductions in HDL cholesterol, elevations in LDL cholesterol, and impairments in liver function .

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O4S/c1-17-4-7-20(8-5-17)31(28,29)30-19-12-14-25(2)18(16-19)6-9-21-22-10-11-24(27)26(22,3)15-13-23(21)25/h4-5,7-8,18-19,21-23H,6,9-16H2,1-3H3/t18-,19-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMKSKJRZRWKS-MWLOVLLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsterone tosylate

CAS RN

10429-07-9
Record name 17-Oxoandrostan-3β-yl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10429-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsterone tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsterone tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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